molecular formula C16H10O2 B1210964 1,6-Pyrenediol CAS No. 10262-84-7

1,6-Pyrenediol

Cat. No. B1210964
CAS RN: 10262-84-7
M. Wt: 234.25 g/mol
InChI Key: RQJSAJJBBSJUFF-UHFFFAOYSA-N
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Description

1,6-Pyrenediol, also known as 1,6-Dihydroxypyrene, is a chemical compound with the molecular formula C16H10O2 . It has an average mass of 234.249 Da and a monoisotopic mass of 234.068085 Da .


Synthesis Analysis

1,6-Pyrenediol can be synthesized through various methods. One such method involves the Sonogashira–Hagihara polycondensation reaction . Another method involves a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid .


Molecular Structure Analysis

The molecular structure of 1,6-Pyrenediol consists of 16 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

1,6-Pyrenediol can undergo various chemical reactions. For instance, it can be involved in the synthesis of 1,6-disubstituted pyrene-based conjugated microporous polymers for reversible adsorption and fluorescence sensing of iodine . It can also undergo oxidation reactions when used as a photocatalyst .


Physical And Chemical Properties Analysis

1,6-Pyrenediol has a melting point of 223-225 °C and a predicted boiling point of 505.2±23.0 °C. It has a predicted density of 1.474±0.06 g/cm3 and a predicted pKa of 9.63±0.30 .

Scientific Research Applications

Environmental and Marine Biology Research

  • Pyrene Metabolism and Tissue Distribution in Rats: Pyrene, a polycyclic aromatic hydrocarbon (PAH), has been studied for its metabolites like pyrenediol and their distribution in various tissues following oral administration in rats. These studies provide insights into environmental and public health risks associated with PAHs (Saengtienchai et al., 2015).
  • Bioaccumulation and Biotransformation in Marine Life: Research on marine whelks exposed to pyrene and its metabolites, including pyrenediol, has revealed intricate metabolic pathways and highlighted the significance of studying biotransformation products for assessing exposure to environmental contaminants (Beach et al., 2010).

Organic Chemistry and Material Science

  • Photophysical Properties and Fluorescent Probe Design: Investigations into alkynylpyrenes, including 1,6-pyrenediol derivatives, have led to the development of fluorescent probes. These studies provide insights into intramolecular charge transfer effects and applications in designing materials with specific photophysical properties (Ji et al., 2009).
  • Electroluminescent Organic Semiconductors: Research into pyrene-based organic semiconductors, potentially including derivatives like 1,6-pyrenediol, has implications for the development of efficient organic light-emitting diodes (OLEDs) and other electronic applications (Salunke et al., 2016).

Biomedical Research

  • Chromatin Interaction in Human Cells: A study on 1,6-hexanediol, a compound structurally related to 1,6-pyrenediol, revealed its ability to immobilize and condense chromatin in living human cells, offering insights into chromatin dynamics and cell biology (Itoh et al., 2021).
  • DNA Sensing and Imaging: Pyrene-functionalized oligopeptides, which could potentially include 1,6-pyrenediol derivatives, have been developed as molecular beacons for sensing and imaging nucleic acids within cells. This research has implications for biomedical imaging and diagnostics (Wu et al., 2012).

properties

IUPAC Name

pyrene-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJSAJJBBSJUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145417
Record name 1,6-Pyrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Pyrenediol

CAS RN

10262-84-7
Record name 1,6-Dihydroxypyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10262-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Pyrenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Pyrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
DG Beach, MA Quilliam, C Rouleau… - … and Chemistry: An …, 2010 - Wiley Online Library
The fates of a phenolic contaminant and its hydrocarbon precursor have rarely been compared, especially in an invertebrate species. Two groups of Buccinum undatum were exposed …
Number of citations: 33 setac.onlinelibrary.wiley.com
DG Beach, MA Quilliam, J Hellou - Journal of Chromatography B, 2009 - Elsevier
As part of a study of the metabolism of aromatic compounds in marine gastropods, a sensitive and selective method was developed to detect, identify and quantify pyrene (PY) and four …
Number of citations: 30 www.sciencedirect.com
M Mazur, GJ Blanchard - The Journal of Physical Chemistry B, 2005 - ACS Publications
We report on the covalent attachment of pyrene derivatives to solid substrates and their spectroscopic and electrochemical characterization. We have constructed several molecular …
Number of citations: 45 pubs.acs.org
DG Beach - 2009 - library-archives.canada.ca
The development and application of analytical methods for the investigation of the fate of the polycyclic aromatic hydrocarbon pyrene and the phenol 1-hydroxypyrene in whelks is …
Number of citations: 1 library-archives.canada.ca
AJ Fatiadi - Environmental Science & Technology, 1967 - ACS Publications
Irradiation of pyrene adsorbed on garden soil for 240 hours at 32 gave a mixture of products that could be separatedby thin-layer and column chromatography. Eight compounds were …
Number of citations: 47 pubs.acs.org
Y Zhang, X Yang, H Tang, D Liang, J Wu, D Huang - Green Chemistry, 2020 - pubs.rsc.org
Pyrenediones (PYDs) are efficient photocatalysts for three oxygenation reactions: epoxidation of electron deficient olefins, oxidative hydroxylation of organoborons, and oxidation of …
Number of citations: 22 pubs.rsc.org
HS Isbell - 1966 - books.google.com
This is the second in a series of annual progress reports of the Organic Chemistry Section of the Analytical Chemistry Division. The report, in the form of an NBS Technical Note, covers …
Number of citations: 2 books.google.com
Z Yuannian - 2020 - search.proquest.com
Quinones are redox-active organic molecules that play significant roles in a wide range of chemical and biochemical redox processes. Pyrenediones (PYD) are poly aromatic quinones …
Number of citations: 2 search.proquest.com
G Gbeddy, A Goonetilleke, GA Ayoko… - Environmental …, 2020 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are prone to post-emission transformation and degradation to yield transformed PAH products (TPPs) that are potentially more hazardous than …
Number of citations: 69 www.sciencedirect.com
YC Chen - 2002 - search.proquest.com
A growth chamber was designed to investigate the fate of PAHs (polycyclic aromatic hydrocarbons) during phytoremediation by tall fescue (Festuca arundinacea) and switchgrass (…
Number of citations: 2 search.proquest.com

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